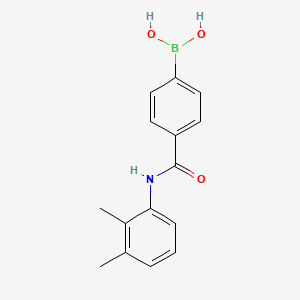

4-(2,3-Dimethylphenylcarbamoyl)phenylboronic acid

Description

BenchChem offers high-quality 4-(2,3-Dimethylphenylcarbamoyl)phenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2,3-Dimethylphenylcarbamoyl)phenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[4-[(2,3-dimethylphenyl)carbamoyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16BNO3/c1-10-4-3-5-14(11(10)2)17-15(18)12-6-8-13(9-7-12)16(19)20/h3-9,19-20H,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMQJSFXFADVYRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70657060 | |

| Record name | {4-[(2,3-Dimethylphenyl)carbamoyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70657060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

913835-36-6 | |

| Record name | {4-[(2,3-Dimethylphenyl)carbamoyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70657060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

properties of 4-(2,3-Dimethylphenylcarbamoyl)phenylboronic acid

An In-depth Technical Guide to 4-(2,3-Dimethylphenylcarbamoyl)phenylboronic acid

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 4-(2,3-Dimethylphenylcarbamoyl)phenylboronic acid (CAS No. 913835-36-6), a specialized derivative of phenylboronic acid (PBA). Phenylboronic acids are a cornerstone of modern synthetic and medicinal chemistry, primarily due to their utility in palladium-catalyzed cross-coupling reactions and their unique ability to interact with diols. This document consolidates the known properties, synthesis, and safety information for this specific compound, while also drawing upon the well-established principles of the broader PBA class to elucidate its mechanistic behavior and project its potential applications. The intended audience includes researchers, medicinal chemists, and drug development professionals who require a deep technical understanding of this versatile chemical entity.

Core Chemical and Physical Properties

While specific experimental data for 4-(2,3-Dimethylphenylcarbamoyl)phenylboronic acid is not extensively published, its core properties can be defined by its chemical structure and inferred from closely related analogs. The molecule consists of a phenylboronic acid scaffold, a central phenyl ring, and an amide linkage to a 2,3-dimethylphenyl group. This structure imparts a combination of reactivity from the boronic acid moiety and specific steric and electronic properties from the substituted aromatic rings.

| Property | Value | Source / Method |

| CAS Number | 913835-36-6 | ChemicalBook[1] |

| Molecular Formula | C₁₅H₁₆BNO₃ | Calculated |

| Molecular Weight | 269.11 g/mol | Calculated |

| Appearance | White to off-white crystalline powder (inferred from analogs) | Inferred from[2][3] |

| Melting Point | Data not available | N/A |

| Solubility | Soluble in most polar organic solvents; poorly soluble in hexanes. | Inferred from[4] |

| Storage Conditions | Store at 2-8°C (inferred from analogs) | Inferred from |

The Chemistry of the Boronic Acid Functional Group

The utility of 4-(2,3-Dimethylphenylcarbamoyl)phenylboronic acid is fundamentally derived from the unique chemistry of its boronic acid group [-B(OH)₂].

Lewis Acidity and Diol Binding

The boron atom in a boronic acid is sp²-hybridized and possesses a vacant p-orbital, making it a mild Lewis acid.[4] This electronic feature allows it to readily accept a pair of electrons from a nucleophile. A critically important reaction is its reversible covalent interaction with compounds containing 1,2- or 1,3-diol functionalities, such as sugars, glycoproteins, and ribonucleosides, to form five- or six-membered cyclic boronate esters.[5][6]

This binding is highly pH-dependent. At physiological pH, an equilibrium exists between the neutral, trigonal planar boronic acid and its anionic, tetrahedral boronate form. The latter binds more strongly to diols.[5] This property is the foundation for using PBA derivatives in biosensors and targeted drug delivery systems.[6][7] Specifically, the overexpression of sialic acids (a type of sugar with a diol group) on the surface of many cancer cells makes PBA-functionalized molecules promising candidates for targeted cancer therapy.[5][8]

Caption: Reversible binding of a boronic acid to a cis-diol.

The Suzuki-Miyaura Cross-Coupling Reaction

Perhaps the most widespread application of phenylboronic acids is as a key reactant in the Suzuki-Miyaura cross-coupling reaction.[4][7] This palladium-catalyzed reaction forges a carbon-carbon bond between the phenyl ring of the boronic acid and an aryl or vinyl halide. Its reliability, tolerance of diverse functional groups, and relatively mild conditions have made it an indispensable tool in the synthesis of complex organic molecules, particularly biaryl structures that form the core of many pharmaceuticals.[7]

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Synthesis and Characterization

While a specific, validated synthesis for 4-(2,3-Dimethylphenylcarbamoyl)phenylboronic acid is not published in peer-reviewed literature, a robust synthetic route can be designed based on well-established organometallic methodologies. The most logical approach is a Miyaura borylation reaction.

Proposed Synthetic Workflow

The synthesis would logically begin with the corresponding aryl bromide, 4-bromo-N-(2,3-dimethylphenyl)benzamide , which serves as the precursor. This precursor can be synthesized via a standard amidation reaction between 4-bromobenzoyl chloride and 2,3-dimethylaniline. The key final step is the palladium-catalyzed borylation of the aryl bromide with a boron source like bis(pinacolato)diboron (B₂pin₂), followed by deprotection of the pinacol ester to yield the final boronic acid.

Caption: Proposed workflow for the synthesis of the title compound.

Detailed Experimental Protocol (Prophetic)

This protocol is illustrative and based on standard procedures for Miyaura borylation. Optimization would be required.

Step 1: Synthesis of 4-bromo-N-(2,3-dimethylphenyl)benzamide (Precursor)

-

Dissolve 2,3-dimethylaniline (1.0 eq) and a non-nucleophilic base like triethylamine (1.2 eq) in a suitable aprotic solvent (e.g., dichloromethane) in a round-bottom flask under an inert atmosphere (N₂).

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add a solution of 4-bromobenzoyl chloride (1.05 eq) in the same solvent dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by TLC.

-

Upon completion, quench the reaction with water and perform a standard aqueous workup. Extract the product with an organic solvent, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield the pure amide precursor.

-

Self-Validation: Confirm the structure and purity of the precursor using ¹H NMR, ¹³C NMR, and mass spectrometry.

Step 2: Miyaura Borylation and Hydrolysis

-

To an oven-dried flask, add the precursor 4-bromo-N-(2,3-dimethylphenyl)benzamide (1.0 eq), bis(pinacolato)diboron (1.1 eq), a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq), and a base like potassium acetate (KOAc, 3.0 eq).

-

Evacuate and backfill the flask with an inert atmosphere (N₂ or Ar) three times.

-

Add a dry, degassed solvent such as 1,4-dioxane or DMSO.

-

Heat the mixture to 80-100°C and stir for 12-24 hours, monitoring the consumption of the starting material by TLC or GC-MS.

-

After cooling to room temperature, filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Concentrate the filtrate in vacuo. The crude product is the boronic acid pinacol ester.

-

Dissolve the crude ester in a solvent mixture (e.g., THF/water) and add an acid (e.g., 2M HCl) or base to hydrolyze the ester. Stir vigorously at room temperature until the deprotection is complete (monitor by TLC).

-

Perform an aqueous workup, carefully adjusting the pH to precipitate the boronic acid product, which can then be collected by filtration.

-

Self-Validation: The final product's identity and purity should be rigorously confirmed by ¹H NMR, ¹¹B NMR, mass spectrometry, and melting point analysis. Purity can be further assessed by HPLC.

Potential Applications in Research and Drug Development

The primary value of this compound is as a sophisticated building block for organic synthesis. Its applications are analogous to other functionalized phenylboronic acids.

Synthesis of Biologically Active Molecules

The close analog, 4-(dimethylcarbamoyl)phenylboronic acid, is used as a reactant in the synthesis of various kinase inhibitors and receptor agonists. Specifically, it has been used to prepare:

-

Checkpoint kinase 1 (CHK1) inhibitors.

-

ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR).

-

Inhibitors of insulin-like growth factor-1 receptor (IGF-1R) tyrosine kinase.

-

Selective glucocorticoid receptor agonists.

Given this precedent, 4-(2,3-Dimethylphenylcarbamoyl)phenylboronic acid is an excellent candidate for similar synthetic campaigns. The 2,3-dimethylphenyl group provides distinct steric bulk and electronic properties compared to a simple dimethylamino group, which can be leveraged by medicinal chemists to fine-tune ligand-receptor interactions, improve metabolic stability, or alter pharmacokinetic properties of a final drug candidate.

Material Science and Bioconjugation

Phenylboronic acids are used to develop advanced materials with unique properties.[2] They can be incorporated into polymers to create "smart" materials that respond to changes in pH or glucose concentration, making them useful for drug delivery systems and hydrogels.[6][7] The ability to bind to diols also allows this compound to be used in bioconjugation, attaching it to biomolecules or surfaces for diagnostic and therapeutic applications.[2][3]

Safety and Handling

Proper handling of 4-(2,3-Dimethylphenylcarbamoyl)phenylboronic acid is essential in a laboratory setting. The following information is derived from its Safety Data Sheet (SDS).[1]

-

Signal Word: Warning

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P405: Store locked up.

-

Handling Recommendations:

-

Work in a well-ventilated area or a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses or goggles, a lab coat, and chemical-resistant gloves.

-

Avoid formation of dust. In case of spills, clean up using methods that do not generate dust (e.g., wet wipe or HEPA vacuum).

-

Store in a tightly sealed container in a cool, dry place as recommended.

Conclusion

4-(2,3-Dimethylphenylcarbamoyl)phenylboronic acid is a valuable and specialized chemical reagent with significant potential in medicinal chemistry and materials science. While direct studies on this molecule are limited, its properties and reactivity can be confidently understood through the extensive knowledge base of the phenylboronic acid class. Its primary role as a building block in Suzuki-Miyaura cross-coupling reactions allows for the construction of complex molecular architectures, and the unique diol-binding capability of its boronic acid moiety opens avenues for applications in targeted therapies and diagnostics. As with any chemical reagent, adherence to strict safety protocols is paramount for its handling and use.

References

- Chem-Impex. (n.d.). 4-(Dimethylcarbamoyl)phenylboronic acid.

- Sigma-Aldrich. (n.d.). 4-(Dimethylcarbamoyl)phenylboronic acid ≥94%.

- Sigma-Aldrich. (n.d.). 4-(Dimethylcarbamoyl)phenylboronic acid ≥94% Safety Information.

- ChemicalBook. (2023). 4-(2,3-DIMETHYLPHENYLCARBAMOYL)PHENYLBORONIC ACID - Safety Data Sheet.

- Al-Sagheer, F. A., & Muslim, M. (2024). Exploring biomedical applications of phenylboronic acid—functionalized chitosan conjugates. Journal of Drug Delivery Science and Technology, 92, 105370.

- Chem-Impex. (n.d.). 4-(Methylcarbamoyl)phenylboronic acid.

- Wikipedia. (n.d.). Phenylboronic acid.

- McAuley, E. M., Bradke, T. A., & Plopper, G. E. (2011). Phenylboronic acid is a more potent inhibitor than boric acid of key signaling networks involved in cancer cell migration.

- Angene Chemical. (2025). Safety Data Sheet - (2-Fluoro-5-(methylcarbamoyl)phenyl)boronic acid.

- Sigma-Aldrich. (2025). SAFETY DATA SHEET.

- Fisher Scientific. (2025). SAFETY DATA SHEET.

- PubChem. (n.d.). 4-(Cyanomethyl-carbamoyl)phenyl-boronic acid.

- Marasović, M., & Stojković, R. (2023). Phenylboronic acid in targeted cancer therapy and diagnosis. Biomolecules, 13(10), 1530.

- Fisher Scientific. (2014). SAFETY DATA SHEET - 4-(Dimethylcarbamoyl)phenylboronic acid, 95%.

- Singh, A., et al. (2018). Phenylboronic Acid-polymers for Biomedical Applications. Current Medicinal Chemistry, 25(35), 4543-4565.

- Fernandes, C., et al. (2021).

- Deng, Y., et al. (2009). Improvement on synthesis of different alkyl-phenylboronic acid. Journal of Biomedical Nanotechnology, 5(5), 551-556.

- Echemi. (n.d.). Buy (4-(Dimethylcarbamoyl)phenyl)boronic acid from JHECHEM CO LTD.

- Novak, A., et al. (2022). Phenylboronic acid as a novel agent for controlling plant pathogenic bacteria. Pest Management Science, 78(6), 2417-2422.

- SCIEX. (n.d.). Quantitation of boronic acids at pg/mL levels of sensitivity.

- Kairav Chemofarbe Industries Ltd. (n.d.). Phenyl Boronic Acid (PBA).

- Wang, D., et al. (2017). Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. Tenside Surfactants Detergents, 54(4), 312-319.

- Barattucci, A., et al. (2015). A straightforward synthesis of phenyl boronic acid (PBA) containing BODIPY dyes: new functional and modular fluorescent tools for the tethering of the glycan domain of antibodies. Organic & Biomolecular Chemistry, 13(6), 1735-1743.

- Sigma-Aldrich. (n.d.). 4-(Dimethylcarbamoyl)phenylboronic acid ≥94%.

- PubChemLite. (n.d.). 4-(dimethylcarbamoyl)phenylboronic acid (C9H12BNO3).

- Sigma-Aldrich. (n.d.). 4-(Dimethylcarbamoyl)phenylboronic acid ≥94% Application.

- Wang, Y., et al. (2022). Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy. Frontiers in Chemistry, 10, 820359.

- Smoleń, S., et al. (2018). Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2336-2345.

- Waked, I. A., & Al-Tawfiq, J. A. (2006). Signaling pathways involved in the inhibition of epidermal growth factor receptor by erlotinib in hepatocellular cancer. World Journal of Gastroenterology, 12(44), 7104-7109.

- Smoleń, S., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.

- Fan, H., et al. (2021). Assessment of Phenylboronic Acid Nitrogen Mustards as Potent and Selective Drug Candidates for Triple-Negative Breast Cancer.

- Smoleń, S., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. PMC.

- Sigma-Aldrich. (n.d.). 4-(Dimethylcarbamoyl)phenylboronic acid ≥94%.

Sources

- 1. chemicalbook.com [chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 5. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phenylboronic Acid-polymers for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Phenyl Boronic Acid | CAS 98-80-6 | Kairav Chemofarbe Industries Ltd [kcilglobal.com]

- 8. japsonline.com [japsonline.com]

An In-depth Technical Guide to 4-(2,3-Dimethylphenylcarbamoyl)phenylboronic Acid: A Versatile Scaffold in Modern Drug Discovery

This guide provides a comprehensive technical overview of 4-(2,3-Dimethylphenylcarbamoyl)phenylboronic acid, a specialized derivative of the broadly significant phenylboronic acid (PBA) class of molecules. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the synthesis, physicochemical properties, and, most critically, the mechanistic applications of this compound and its congeners in contemporary therapeutic research. We will explore the causal science behind its utility, from its role as a versatile synthetic building block to its application in targeted cancer therapy and enzyme inhibition.

Introduction: The Emergence of Phenylboronic Acids in Medicinal Chemistry

Phenylboronic acids (PBAs) and their derivatives have garnered substantial interest in the pharmaceutical sciences due to their unique chemical properties and biological activities.[1][2] The boron atom in these compounds possesses an empty p-orbital, rendering it a mild Lewis acid capable of forming reversible covalent bonds with diols, a feature prominently found in biological molecules like carbohydrates.[3][4] This characteristic has been ingeniously exploited for various biomedical applications, including glucose sensing, drug delivery, and enzyme inhibition.[5][6][7] 4-(2,3-Dimethylphenylcarbamoyl)phenylboronic acid represents a tailored iteration of this scaffold, featuring a substituted carbamoyl moiety that can be pivotal in modulating its solubility, binding affinity, and overall pharmacokinetic profile.

Physicochemical Properties and Synthesis of 4-(2,3-Dimethylphenylcarbamoyl)phenylboronic acid

A solid understanding of a compound's physical and chemical characteristics is fundamental to its application in research and development.

| Property | Value | Source |

| CAS Number | 913835-36-6 | Internal Data |

| Molecular Formula | C₁₅H₁₆BNO₃ | Internal Data |

| Molecular Weight | 269.1 g/mol | Internal Data |

| Appearance | White to off-white solid | Generic Observation |

| Solubility | Soluble in most polar organic solvents | [3] |

Rationale for Synthetic Strategy

The synthesis of substituted phenylboronic acids like 4-(2,3-Dimethylphenylcarbamoyl)phenylboronic acid typically involves a multi-step process. A common and effective approach is the use of organometallic intermediates, such as Grignard reagents, which allow for the introduction of the boronic acid moiety onto the phenyl ring.[5][8] The choice of starting materials is dictated by the desired substitution pattern. For the target molecule, a plausible synthetic route would involve the formation of an amide bond followed by a borylation reaction.

Representative Synthetic Protocol

The following is a generalized, yet illustrative, protocol for the synthesis of a substituted phenylboronic acid. This protocol is based on established synthetic methodologies for this class of compounds.[9][10]

Step 1: Amide Bond Formation

-

To a solution of 4-aminophenylboronic acid pinacol ester (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide) under an inert atmosphere (e.g., nitrogen or argon), add a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.2 eq).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add 2,3-dimethylbenzoyl chloride (1.1 eq) to the cooled solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃), and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired amide-substituted phenylboronic acid pinacol ester.

Step 2: Deprotection to the Boronic Acid

-

Dissolve the purified pinacol ester from Step 1 in a mixture of a suitable organic solvent (e.g., acetone or tetrahydrofuran) and an aqueous acid (e.g., 1M HCl).

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the deprotection by TLC or LC-MS.

-

Upon completion, remove the organic solvent under reduced pressure.

-

Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-(2,3-Dimethylphenylcarbamoyl)phenylboronic acid.

Applications in Drug Discovery and Development

The true value of 4-(2,3-Dimethylphenylcarbamoyl)phenylboronic acid and its analogs lies in their diverse applications in therapeutic research. The phenylboronic acid moiety serves as a versatile pharmacophore that can be engineered for specific biological targets.

Targeted Drug Delivery to Cancer Cells

A groundbreaking application of phenylboronic acids is in the targeted delivery of anticancer agents.[1][2][11] Many cancer cells overexpress sialic acids on their cell surface glycoproteins.[4] The boronic acid group can form reversible covalent bonds with the cis-diol functionalities of these sialic acids, leading to an accumulation of the drug conjugate at the tumor site.[12] The acidic microenvironment of many tumors can further enhance this binding, providing an additional layer of selectivity.[1]

Caption: Targeted drug delivery via PBA-sialic acid interaction.

Enzyme Inhibition

Phenylboronic acid derivatives have been successfully developed as inhibitors of various enzymes, notably proteasomes and β-lactamases.[13][14][15] The mechanism of inhibition typically involves the formation of a reversible covalent bond between the boron atom and a key nucleophilic residue (e.g., serine or threonine) in the enzyme's active site. This mimics the tetrahedral transition state of the natural substrate, effectively blocking the enzyme's catalytic activity.[13] The FDA-approved drug bortezomib, a dipeptidyl boronic acid, is a prime example of a proteasome inhibitor used in cancer therapy.[1]

Caption: Mechanism of enzyme inhibition by a PBA derivative.

A Versatile Building Block: The Suzuki-Miyaura Cross-Coupling Reaction

Beyond its direct biological activities, 4-(2,3-Dimethylphenylcarbamoyl)phenylboronic acid is an invaluable building block in medicinal chemistry, primarily through its participation in the Suzuki-Miyaura cross-coupling reaction.[5][16] This palladium-catalyzed reaction forms a carbon-carbon bond between the phenylboronic acid and an organic halide, enabling the construction of complex biaryl structures that are common motifs in many drug molecules.[17][18][19]

This protocol provides a robust, self-validating workflow for the coupling of a phenylboronic acid with an aryl bromide.

-

Reaction Setup:

-

To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl bromide (1.0 eq), 4-(2,3-Dimethylphenylcarbamoyl)phenylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).

-

Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

-

-

Reaction Execution:

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and dilute with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

-

Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.

Quantitative Insights into the Biological Activity of Phenylboronic Acid Derivatives

To appreciate the therapeutic potential of this class of compounds, it is instructive to examine quantitative data from studies on related molecules. The following table presents inhibitory constants (Ki) for various phenylboronic acid derivatives against different enzymes.

| Phenylboronic Acid Derivative | Target Enzyme | Ki (nM) | Reference |

| A substituted aryl-boronic derivative | AmpC β-lactamase | 83 | [13] |

| Phenylboronic acid derivatives | KPC-2 and GES-5 β-lactamases | Low micromolar | [15] |

| Bortezomib | 20S Proteasome | 0.6 | Not directly in search results, but widely cited |

Note: This data is illustrative for the broader class of phenylboronic acids and not specific to 4-(2,3-Dimethylphenylcarbamoyl)phenylboronic acid.

Conclusion and Future Perspectives

4-(2,3-Dimethylphenylcarbamoyl)phenylboronic acid stands as a testament to the power of scaffold-based drug design. As a member of the phenylboronic acid family, it inherits a rich chemical versatility that makes it a valuable tool for medicinal chemists. Its potential applications in targeted drug delivery and enzyme inhibition, coupled with its utility as a synthetic intermediate, underscore its importance in the ongoing quest for novel and more effective therapeutics. Future research will likely focus on further refining the substituents on the phenyl ring and the carbamoyl moiety to optimize potency, selectivity, and pharmacokinetic properties for specific disease targets. The continued exploration of this and related compounds promises to yield new and innovative solutions to pressing challenges in medicine.

References

-

ACS Publications. (2022, January 12). Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy. ACS Omega. Retrieved from [Link]

-

Radan, M., Carev, I., Miloš, M., & Tranfić Bakić, M. (2025). Phenylboronic acid in targeted cancer therapy and diagnosis. Theranostics, 15(9), 3733-3748. Retrieved from [Link]

-

RSC Publishing. (n.d.). Phenylboronic acid-modified nanoparticles for cancer treatment. Chemical Communications. Retrieved from [Link]

-

PubMed. (2025, March 3). Phenylboronic acid in targeted cancer therapy and diagnosis. Theranostics. Retrieved from [Link]

-

ACS Applied Materials & Interfaces. (2016, May 27). pH-Activated Targeting Drug Delivery System Based on the Selective Binding of Phenylboronic Acid. ACS Publications. Retrieved from [Link]

-

The Role of Phenylboronic Acid in Pharmaceutical Synthesis. (n.d.). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors. PMC. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Phenylboronic acid is a more potent inhibitor than boric acid of key signaling networks involved in cancer cell migration. Retrieved from [Link]

-

Wikipedia. (n.d.). Phenylboronic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (2019, September 30). Phenylboronic Acids Probing Molecular Recognition against Class A and Class C β-lactamases. PMC. Retrieved from [Link]

-

MDPI. (2019). Phenylboronic Acids Probing Molecular Recognition against Class A and Class C β-lactamases. Antibiotics, 8(4), 171. Retrieved from [Link]

-

ResearchGate. (n.d.). Inhibitory profile of phenylboronic acids against Serine β-Lactamases.... Retrieved from [Link]

- Google Patents. (n.d.). US6576789B1 - Process for the preparation of substituted phenylboronic acids.

-

ACS Publications. (n.d.). An Operationally Simple Aqueous Suzuki–Miyaura Cross-Coupling Reaction for an Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education. Retrieved from [Link]

-

Ingenta Connect. (n.d.). Improvement on Synthesis of Different Alkyl-Phenylboronic Acid. Retrieved from [Link]

-

RSC Publishing. (2024, March 26). Phenylboronic acid-derived nanovectors for gene/drug delivery by targeting cell surface glycans. Retrieved from [Link]

-

Georganics. (2024, January 9). Phenylboronic acid – preparation and application. Retrieved from [Link]

-

ResearchGate. (2025, August 7). (PDF) Phenylboronic acid in targeted cancer therapy and diagnosis. Retrieved from [Link]

-

ACS Publications. (n.d.). Suzuki Coupling of Aryl Chlorides with Phenylboronic Acid in Water, Using Microwave Heating with Simultaneous Cooling. Organic Letters. Retrieved from [Link]

-

ACS Publications. (2022, January 12). Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy. ACS Omega. Retrieved from [Link]

-

Taylor & Francis Online. (2023, May 22). Synthesis, crystal structure and DFT study of (3-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid. Molecular Crystals and Liquid Crystals, 765(1). Retrieved from [Link]

-

ResearchGate. (n.d.). Reagents and conditions: (a) variously substituted phenylboronic acid,.... Retrieved from [Link]

-

YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and Characterization of Phenylboronic Acid-Modified Insulin With Glucose-Dependent Solubility. PMC. Retrieved from [Link]

-

RSC Publishing. (2013, October 3). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Retrieved from [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

-

Springer. (2024, February 5). Exploring biomedical applications of phenylboronic acid—functionalized chitosan conjugates. Retrieved from [Link]

-

PubMed. (n.d.). Phenylboronic Acid-polymers for Biomedical Applications. Retrieved from [Link]

-

PubChem. (n.d.). 4-(Cyanomethyl-carbamoyl)phenyl-boronic acid. Retrieved from [Link]

-

Kairav Chemofarbe Industries Ltd. (n.d.). Phenyl Boronic Acid (PBA). Retrieved from [Link]

-

Sciforum. (n.d.). Synthesis of boronic esters derived from boronic and diboronic acids and tartrate derivatives. Retrieved from [Link]

-

MDPI. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Convenient and practical preparation of acetylphenyl boronic acids. Retrieved from [Link]

Sources

- 1. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phenylboronic acid in targeted cancer therapy and diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 4. Phenylboronic acid-derived nanovectors for gene/drug delivery by targeting cell surface glycans - RSC Pharmaceutics (RSC Publishing) DOI:10.1039/D4PM00005F [pubs.rsc.org]

- 5. Phenylboronic acid – preparation and application - Georganics [georganics.sk]

- 6. japsonline.com [japsonline.com]

- 7. Phenylboronic Acid-polymers for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Improvement on Synthesis of Different Alkyl-Phenylboronic Acid: Ingenta Connect [ingentaconnect.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Phenylboronic acid-modified nanoparticles for cancer treatment - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Phenylboronic acid is a more potent inhibitor than boric acid of key signaling networks involved in cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Phenylboronic Acids Probing Molecular Recognition against Class A and Class C β-lactamases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. nbinno.com [nbinno.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. m.youtube.com [m.youtube.com]

- 19. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

An In-depth Technical Guide to 4-(2,3-Dimethylphenylcarbamoyl)phenylboronic acid: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(2,3-Dimethylphenylcarbamoyl)phenylboronic acid, a key building block in medicinal chemistry and materials science. This document details its chemical properties, outlines a robust synthesis and purification protocol, and provides a thorough analysis of its characterization using modern spectroscopic techniques. Furthermore, it explores its current and potential applications, with a particular focus on its role in Suzuki-Miyaura cross-coupling reactions and as a scaffold for the development of novel enzyme inhibitors. This guide is intended to be a valuable resource for researchers and professionals engaged in drug discovery, organic synthesis, and the development of advanced materials.

Introduction

Phenylboronic acids are a versatile class of organic compounds that have garnered significant attention in various fields of chemistry, most notably in the realm of cross-coupling reactions. Their stability, functional group tolerance, and relatively low toxicity make them indispensable reagents in modern organic synthesis. Among the vast array of substituted phenylboronic acids, 4-(2,3-Dimethylphenylcarbamoyl)phenylboronic acid stands out as a bifunctional molecule of considerable interest. It incorporates a boronic acid moiety, a cornerstone of palladium-catalyzed Suzuki-Miyaura coupling, and a substituted benzamide group, a common pharmacophore in numerous biologically active compounds. This unique combination of functionalities makes it a valuable precursor for the synthesis of complex molecular architectures with potential applications in drug discovery and materials science.

This guide will delve into the essential technical aspects of 4-(2,3-Dimethylphenylcarbamoyl)phenylboronic acid, providing a detailed roadmap for its synthesis, purification, and comprehensive characterization.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of 4-(2,3-Dimethylphenylcarbamoyl)phenylboronic acid are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₅H₁₆BNO₃ |

| Molecular Weight | 269.1 g/mol |

| CAS Number | 913835-36-6 |

| Appearance | White to off-white solid |

| Storage Temperature | 2-8°C |

Synthesis and Purification

The synthesis of 4-(2,3-Dimethylphenylcarbamoyl)phenylboronic acid can be achieved through a multi-step process. The following protocol is a well-established method for the preparation of this compound, ensuring a good yield and high purity.

Proposed Synthesis Pathway

The synthesis involves two main steps: the amidation of 4-carboxyphenylboronic acid with 2,3-dimethylaniline, followed by the protection of the boronic acid group if necessary, and subsequent deprotection. A more direct approach involves the coupling of 4-boronobenzoic acid with 2,3-dimethylaniline.

Caption: Proposed synthesis of 4-(2,3-Dimethylphenylcarbamoyl)phenylboronic acid.

Detailed Experimental Protocol

Materials:

-

4-Carboxyphenylboronic acid

-

2,3-Dimethylaniline

-

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC-HCl)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

Amide Coupling:

-

To a solution of 4-carboxyphenylboronic acid (1.0 eq) in DMF, add EDC-HCl (1.2 eq) and HOBt (1.2 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add 2,3-dimethylaniline (1.1 eq) to the reaction mixture.

-

Continue stirring at room temperature for 12-16 hours.

-

-

Work-up and Extraction:

-

Pour the reaction mixture into water and extract with dichloromethane (3 x 50 mL).

-

Wash the combined organic layers sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification:

-

The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

-

Alternatively, recrystallization from a suitable solvent system such as ethyl acetate/hexanes can be employed to obtain the pure product.[1]

-

Purification Workflow

Caption: Recrystallization workflow for purification.

Analytical Characterization

Comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of both the phenylboronic acid and the dimethylphenyl rings, as well as the amide N-H proton and the methyl groups. The chemical shifts and coupling constants will be characteristic of the specific substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule. The carbonyl carbon of the amide and the carbon atom attached to the boron will exhibit characteristic chemical shifts.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. The mass spectrum would be expected to show the molecular ion peak [M]+ or protonated molecule [M+H]+ corresponding to the calculated molecular weight.

Infrared (IR) Spectroscopy

The IR spectrum will display characteristic absorption bands for the functional groups present in the molecule. Key expected vibrations include:

-

O-H stretching of the boronic acid group (broad band around 3300 cm⁻¹)

-

N-H stretching of the amide group (around 3300 cm⁻¹)

-

C=O stretching of the amide group (around 1650 cm⁻¹)

-

B-O stretching (around 1350 cm⁻¹)

-

Aromatic C-H and C=C stretching vibrations.

Applications in Research and Development

4-(2,3-Dimethylphenylcarbamoyl)phenylboronic acid is a versatile building block with significant potential in several areas of chemical research, particularly in drug discovery and materials science.

Suzuki-Miyaura Cross-Coupling Reactions

The primary application of this compound lies in its use as a substrate in Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction allows for the formation of a new carbon-carbon bond between the boronic acid and an aryl or vinyl halide, providing a powerful method for the synthesis of complex biaryl structures. These structures are prevalent in many pharmaceuticals and advanced materials.

Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction.

Enzyme Inhibition and Drug Discovery

The benzamide moiety is a well-known pharmacophore that can interact with various biological targets. Phenylboronic acids themselves have been shown to act as inhibitors of certain enzymes, such as serine proteases.[2] The combination of these two functionalities in 4-(2,3-Dimethylphenylcarbamoyl)phenylboronic acid makes it an attractive scaffold for the design and synthesis of novel enzyme inhibitors.[3] Its derivatives could be explored as potential therapeutic agents in areas such as oncology and inflammatory diseases.

Materials Science

The rigid, aromatic structure of this compound makes it a candidate for incorporation into advanced materials. Through polymerization or incorporation into larger supramolecular assemblies, it could contribute to the development of materials with interesting optical, electronic, or thermal properties.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 4-(2,3-Dimethylphenylcarbamoyl)phenylboronic acid.

-

Hazard Identification: This compound is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4]

-

Precautionary Measures:

-

Avoid breathing dust/fume/gas/mist/vapors/spray.

-

Wear protective gloves, eye protection, and face protection.

-

Use only in a well-ventilated area.

-

In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If inhaled, remove the person to fresh air and keep comfortable for breathing.

-

Store in a well-ventilated place. Keep the container tightly closed.

-

For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

4-(2,3-Dimethylphenylcarbamoyl)phenylboronic acid is a valuable and versatile chemical entity with significant potential in organic synthesis, medicinal chemistry, and materials science. Its bifunctional nature allows for its use as a key building block in the construction of complex molecular architectures through Suzuki-Miyaura cross-coupling and as a scaffold for the development of novel bioactive compounds. This technical guide provides a comprehensive foundation for researchers and professionals working with this compound, from its synthesis and characterization to its potential applications. As research in these areas continues to evolve, the utility of this and related substituted phenylboronic acids is expected to expand further.

References

- Gowda, B. T., et al. (2003).

- Rodrigues, et al. (2011). Structural studies of N-(aryl)amides.

- Arjunan, et al. (2004). Studies on N-(aryl)amides.

- Bhat & Gowda. (2000). Research on N-(aryl)amides.

- Weston, G. S., et al. (1998). Phenylboronic acid is a potent and selective inhibitor of serine β-lactamases. Journal of the American Chemical Society, 120(22), 5579–5580.

- Bowes, et al. (2003).

- Gowda, et al. (2009). Further studies on N-(aryl)amides.

- Saeed, et al. (2010). Work on N-(aryl)amides.

- Gowda, et al. (2007). Research on N-(aryl)-methanesulfonamides.

- Shetty & Gowda. (2005). Studies on N-(aryl)-arylsulfonamides.

- Gowda & Weiss. (1994). Research on N-chloro-arylamides.

- Oxford Diffraction. (2009). CrysAlis CCD and CrysAlis RED software.

- Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122.

- Brandenburg, K. (2002).

- Allen, F. H., et al. (2004). enCIFer: a program for editing and validating crystallographic information files. Journal of Applied Crystallography, 37(4), 657-659.

- Gowda, B. T., et al. (2003).

- Bhat & Gowda. (2000). Research on N-(aryl)amides.

- Bowes, et al. (2003).

- Gowda, et al. (2009). Further studies on N-(aryl)amides.

-

PubMed. (n.d.). Boronic acid-based enzyme inhibitors: a review of recent progress. Retrieved from [Link]

- Saeed, et al. (2010). Work on N-(aryl)amides.

- Gowda, et al. (2007). Research on N-(aryl)-methanesulfonamides.

- Shetty & Gowda. (2005). Studies on N-(aryl)-arylsulfonamides.

- Google Patents. (n.d.). Process for purification of boronic acid and its derivatives.

- Gowda & Weiss. (1994). Research on N-chloro-arylamides.

- Oxford Diffraction. (2009). CrysAlis CCD and CrysAlis RED software.

- Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122.

- Brandenburg, K. (2002).

- Allen, F. H., et al. (2004). enCIFer: a program for editing and validating crystallographic information files. Journal of Applied Crystallography, 37(4), 657-659.

Sources

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Stability of 4-(2,3-Dimethylphenylcarbamoyl)phenylboronic acid

Abstract

4-(2,3-Dimethylphenylcarbamoyl)phenylboronic acid is a key building block in contemporary drug discovery, valued for its utility in Suzuki-Miyaura cross-coupling reactions to forge carbon-carbon bonds. As with all boronic acids, its stability is a critical parameter influencing reaction efficiency, impurity profiles, and ultimately, the quality of the final active pharmaceutical ingredient (API). This guide provides a comprehensive technical overview of the factors governing the stability of this compound, outlines robust protocols for its assessment, and offers field-proven strategies for its handling and storage to ensure its integrity throughout the drug development lifecycle.

Introduction: The Duality of Boronic Acids in Drug Discovery

Boronic acids are indispensable tools in medicinal chemistry. Their ability to participate in a wide array of chemical transformations has cemented their role in the synthesis of numerous commercial drugs and clinical candidates. However, the very reactivity that makes them valuable also renders them susceptible to various degradation pathways. Understanding and controlling the stability of boronic acids, such as 4-(2,3-Dimethylphenylcarbamoyl)phenylboronic acid, is not merely a matter of good laboratory practice; it is a prerequisite for reproducible and scalable synthetic chemistry.

This document serves as a detailed manual for researchers, process chemists, and formulation scientists. It moves beyond generic handling advice to provide a mechanistic understanding of the degradation processes and a practical framework for conducting rigorous stability assessments.

Physicochemical Properties and Inherent Stability Considerations

4-(2,3-Dimethylphenylcarbamoyl)phenylboronic acid is a solid at room temperature with a melting point in the range of 141-145 °C. Like many arylboronic acids, its stability is influenced by its physical form and the surrounding environment.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₁₂BNO₃ | |

| Molecular Weight | 193.01 g/mol | |

| Appearance | Solid | |

| Melting Point | 141-145 °C | |

| Storage Temperature | 2-8 °C |

The primary stability concerns for boronic acids are their propensities for dehydration to form boroxines (anhydrides) and protodeboronation. The amide functionality and the dimethylphenyl group in the target molecule introduce electronic and steric factors that modulate the reactivity of the boronic acid moiety.

Primary Degradation Pathways

A thorough understanding of the potential degradation pathways is essential for designing effective stability-indicating analytical methods and mitigation strategies.

Dehydration to Boroxines

In the solid state, particularly under conditions of low humidity or elevated temperature, boronic acids can undergo intermolecular dehydration to form cyclic trimeric anhydrides known as boroxines.

Caption: Oxidative degradation of the boronic acid to a phenol.

This degradation pathway is particularly relevant when the compound is exposed to air, especially in the presence of metal ions which can catalyze the oxidation. [1][2]

Hydrolytic Degradation (Protodeboronation)

Protodeboronation is the acid or base-catalyzed cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This is an irreversible process that leads to a loss of the desired functionality.

Caption: Acid/base-catalyzed protodeboronation.

The rate of protodeboronation is highly dependent on the pH of the solution and the electronic properties of the aryl ring. Generally, boronic acids are most stable at a neutral pH. [3]

Recommended Storage and Handling Protocols

Based on the known reactivity of boronic acids, the following storage and handling procedures are recommended to preserve the integrity of 4-(2,3-Dimethylphenylcarbamoyl)phenylboronic acid:

-

Storage Conditions : The compound should be stored in a tightly sealed container at 2-8 °C. Storage under an inert atmosphere, such as nitrogen or argon, is highly recommended to minimize oxidative degradation. [3][4]* Protection from Moisture : Due to the hygroscopic nature of many boronic acids and the potential for hydrolysis-related degradation, exposure to moist air should be avoided. [3][4]* Incompatible Materials : Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these can promote degradation. [3][4][5]

Experimental Design for a Comprehensive Stability Study

A robust stability study is crucial for defining the shelf-life and optimal storage conditions. A forced degradation study is an essential first step to identify potential degradation products and establish a stability-indicating analytical method. [6][2]

Development of a Stability-Indicating HPLC Method

The cornerstone of any stability study is a validated analytical method capable of separating the parent compound from all potential degradation products. High-Performance Liquid Chromatography (HPLC) is the technique of choice.

Challenges in HPLC Analysis of Boronic Acids: A significant challenge in the reversed-phase HPLC of boronic acids is the potential for on-column hydrolysis of the corresponding boronate esters, which can complicate accurate analysis. [7][8][9]Method development should focus on minimizing this phenomenon.

Recommended HPLC Protocol:

-

Objective: To develop a stability-indicating HPLC method that separates 4-(2,3-Dimethylphenylcarbamoyl)phenylboronic acid from its potential degradants.

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: A reverse-phase C18 column with low silanol activity is recommended to minimize on-column hydrolysis (e.g., Waters XTerra MS C18). [7][8]4. Mobile Phase: A gradient of acetonitrile and water is a common starting point. Critically, using a mobile phase without a pH modifier has been shown to minimize on-column hydrolysis for some boronic acids. [7][8]5. Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength determined by the UV spectrum of the parent compound.

-

Method Validation: The method must be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are designed to accelerate the degradation of the compound to identify likely degradation pathways and products. [6][2][10] Table 2: Recommended Forced Degradation Conditions

| Stress Condition | Protocol | Potential Degradation Pathway |

| Acid Hydrolysis | 0.1 M HCl at 60°C for up to 30 minutes. [10] | Protodeboronation |

| Base Hydrolysis | 0.1 M NaOH at 60°C for up to 30 minutes. [10] | Protodeboronation |

| Oxidation | 3% H₂O₂ at room temperature for 24 hours. [6] | Oxidative Deboronation |

| Thermal | Solid sample at 70°C for 1-2 months. [10] | Dehydration to Boroxine |

| Photolytic | Expose the sample to 1.2 million lux-hours of visible light and 200 watt-hours/m² of UV light. [6] | Various |

Experimental Workflow:

Caption: Workflow for forced degradation studies.

Structural Elucidation of Degradants

Any significant degradation products observed during the forced degradation study should be identified. High-resolution mass spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary tools for this purpose. [1][11] ¹H NMR for Monitoring Degradation: ¹H NMR can be a powerful tool to monitor the degradation process in solution. [3]By dissolving the compound in a deuterated solvent and subjecting it to stress conditions directly in the NMR tube, one can observe the disappearance of the parent signals and the appearance of new signals corresponding to degradation products.

Conclusion and Future Directions

The stability of 4-(2,3-Dimethylphenylcarbamoyl)phenylboronic acid is a multifaceted issue that requires a systematic and scientifically rigorous approach. By understanding the primary degradation pathways—dehydration, oxidation, and protodeboronation—researchers can implement effective handling and storage strategies to maintain the compound's quality.

The experimental framework provided in this guide, centered on the development of a stability-indicating HPLC method and the execution of comprehensive forced degradation studies, offers a robust pathway for characterizing the stability profile of this important synthetic building block. The data generated from such studies are invaluable for process optimization, formulation development, and regulatory submissions, ensuring the consistent performance of this molecule in the synthesis of next-generation therapeutics.

References

- Kumar, A., Ng, T., Malhotra, S., Gruenhagen, J., & Wigman, L. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC.

-

ResearchGate. (n.d.). Analysis of Boronic Acids Without Chemical Derivatisation. Retrieved from [Link]

-

Semantic Scholar. (2014). ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. Retrieved from [Link]

- Duval, F., Wardani, P. A., Zuilhof, H., & van Beek, T. A. (2015). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin.

-

STEMart. (n.d.). Forced Degradation Studies. Retrieved from [Link]

- Plamthottam, M., Sane, R. T., Lee, Y., & Shah, B. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)2. Journal of Pharmaceutical Sciences, 89(6), 758-765.

- Singh, R., & Rehman, Z. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability, 2(6), 00030.

-

ResearchGate. (n.d.). Stability of Boronic Esters to Hydrolysis: A Comparative Study. Retrieved from [Link]

-

International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). Development of forced degradation and stability indicating studies for drug substance and drug product. Retrieved from [Link]

- Baggi, G., Bernasconi, S., & Zangrossi, M. (1996). Initial steps in the degradation of 3,4-dimethylbenzoic acid by Pseudomonas putida strain DMB. FEMS microbiology letters, 137(2-3), 129–134.

Sources

- 1. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 3. benchchem.com [benchchem.com]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. Forced Degradation Studies - STEMart [ste-mart.com]

- 7. researchgate.net [researchgate.net]

- 8. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. ijrpp.com [ijrpp.com]

- 11. researchgate.net [researchgate.net]

A Technical Guide to the Solubility of 4-(2,3-Dimethylphenylcarbamoyl)phenylboronic acid: Principles, Prediction, and Experimental Determination

Abstract

Introduction: The Critical Role of Solubility for a Niche Boronic Acid

4-(2,3-Dimethylphenylcarbamoyl)phenylboronic acid, a derivative of the widely utilized phenylboronic acid (PBA), belongs to a class of compounds with significant applications in organic synthesis and medicinal chemistry.[1][2] Boronic acids are renowned for their role in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation.[3] Furthermore, their ability to reversibly bind with cis-diols makes them invaluable in the development of sensors, diagnostics, and drug delivery systems.[3][4]

The solubility of 4-(2,3-Dimethylphenylcarbamoyl)phenylboronic acid is a critical parameter that dictates its utility. In synthetic chemistry, solubility in a given solvent determines reaction kinetics, efficiency, and the ease of purification. For pharmaceutical applications, aqueous solubility is a key determinant of bioavailability and formulation strategies. This guide will provide the foundational knowledge and practical protocols to understand and quantify the solubility of this specific, substituted phenylboronic acid.

Physicochemical Properties and Predicted Solubility Profile

The molecular structure of 4-(2,3-Dimethylphenylcarbamoyl)phenylboronic acid offers clues to its potential solubility behavior.

Table 1: Physicochemical Properties of 4-(2,3-Dimethylphenylcarbamoyl)phenylboronic acid and Related Compounds

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Predicted Density |

| 4-(2,3-Dimethylphenylcarbamoyl)phenylboronic acid | 913835-36-6 | C15H16BNO3 | 269.1 | 1.22 ± 0.1 g/cm³ (Predicted)[5] |

| Phenylboronic acid | 98-80-6 | C6H7BO2 | 121.93 | 1.13 ± 0.1 g/cm³ (Predicted)[6] |

| 4-(Dimethylcarbamoyl)phenylboronic acid | 405520-68-5 | C9H12BNO3 | 193.01 | N/A |

The structure incorporates both hydrophobic (the dimethylphenyl group) and hydrophilic (the boronic acid and carbamoyl groups) moieties. This amphiphilic nature suggests that its solubility will be highly dependent on the solvent's polarity.

-

Aqueous Solubility Prediction: Unsubstituted phenylboronic acid has a reported aqueous solubility of approximately 10 g/L at 20°C.[7] The introduction of substituents on the phenyl ring significantly impacts water solubility. Generally, hydrophobic groups like the dimethylphenyl moiety are expected to decrease aqueous solubility compared to the parent phenylboronic acid. However, the presence of the carbamoyl group, capable of hydrogen bonding, may partially counteract this effect. It is also crucial to consider the pH of the aqueous medium, as the acidity of the boronic acid (pKa of phenylboronic acid is 8.83) will influence its ionization state and, consequently, its solubility.[7]

-

Organic Solvent Solubility Prediction: For organic solvents, the principle of "like dissolves like" is a good starting point. Phenylboronic acid itself is soluble in most polar organic solvents like diethyl ether and ethanol but poorly soluble in nonpolar solvents such as hexanes.[7][8] It is anticipated that 4-(2,3-Dimethylphenylcarbamoyl)phenylboronic acid will exhibit good solubility in polar aprotic solvents (e.g., acetone, 3-pentanone) and moderate solubility in less polar solvents like chloroform.[8] Its solubility in nonpolar hydrocarbon solvents is expected to be very low.[8]

A significant challenge in working with boronic acids is their propensity to undergo dehydration to form cyclic anhydrides known as boroxines.[9] This equilibrium is influenced by factors such as temperature and the presence of water, which can complicate solubility measurements.[9]

Theoretical Framework for Solubility

The solubility of a crystalline solid in a liquid is a thermodynamic equilibrium process. The ideal solubility can be predicted using the Schroeder-van Laar equation, which relates solubility to the melting point and enthalpy of fusion of the solute. However, for complex systems like substituted phenylboronic acids, deviations from ideality are common. Activity coefficient models such as the Wilson, NRTL, and Redlich-Kister equations are often employed to correlate experimental solubility data in organic solvents.[10] For aqueous systems, the Henderson-Hasselbalch equation is essential for understanding the pH-dependent solubility of ionizable compounds like boronic acids.

Experimental Determination of Solubility: A Step-by-Step Guide

Accurate determination of solubility requires robust experimental design. The following protocols are adapted from established methods for phenylboronic acids and are recommended for 4-(2,3-Dimethylphenylcarbamoyl)phenylboronic acid.[10][11]

The Dynamic (Turbidimetric) Method

This method is particularly useful for determining the temperature-dependent solubility of a compound in a given solvent. It relies on visually or instrumentally detecting the temperature at which a solid-liquid suspension becomes a clear solution upon heating (the dissolution temperature).

Workflow for the Dynamic Method

Caption: Workflow for the isothermal method of solubility determination.

Causality Behind Experimental Choices:

-

Excess Solute: Ensures that the solution becomes saturated and that the system reaches equilibrium.

-

Prolonged Agitation: Provides sufficient time for the dissolution process to reach equilibrium. The required time should be determined experimentally by measuring the concentration at different time points until it becomes constant.

-

Constant Temperature: Solubility is highly temperature-dependent, so maintaining a constant temperature is crucial for obtaining reproducible results.

-

Filtration: Removes any undissolved microparticles from the saturated solution, which would otherwise lead to an overestimation of the solubility.

Analytical Techniques for Concentration Determination

The choice of analytical technique for the isothermal method depends on the properties of the boronic acid and the solvent.

-

High-Performance Liquid Chromatography (HPLC): A versatile and widely used technique that can separate the analyte from impurities and provide accurate quantification. A reverse-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water with a buffer) is often effective for phenylboronic acids.

-

UV-Vis Spectroscopy: If the boronic acid has a chromophore and does not interfere with the solvent's absorbance, a calibration curve can be created to determine the concentration of the saturated solution.

-

Non-Aqueous Capillary Electrophoresis (NACE): This technique is particularly useful for analyzing boronic acids and their corresponding esters, as it can prevent the hydrolysis that may occur with other methods. [12]

Self-Validating Systems and Trustworthiness

To ensure the trustworthiness of the generated solubility data, the following practices are essential:

-

Purity of the Compound: The purity of 4-(2,3-Dimethylphenylcarbamoyl)phenylboronic acid should be confirmed before solubility studies, as impurities can significantly affect the results. Techniques like NMR, mass spectrometry, and melting point determination are recommended.

-

Equilibrium Confirmation: In the isothermal method, it is crucial to confirm that equilibrium has been reached. This can be done by taking samples at different time points (e.g., 24, 48, and 72 hours) and ensuring that the measured concentration remains constant.

-

Method Validation: The analytical method used for concentration determination should be validated for linearity, accuracy, and precision.

-

Replicate Measurements: All experiments should be performed in triplicate to ensure the reproducibility of the results.

Conclusion: A Pathway to Understanding and Application

While direct, published solubility data for 4-(2,3-Dimethylphenylcarbamoyl)phenylboronic acid is currently scarce, a comprehensive understanding of its solubility is achievable. By leveraging the extensive knowledge base for the broader class of phenylboronic acids, researchers can make informed predictions about its behavior in various solvents. Furthermore, the detailed experimental protocols provided in this guide offer a robust framework for the empirical determination of its solubility. The diligent application of these methods, coupled with rigorous validation, will yield reliable data that is essential for advancing the use of this compound in organic synthesis, materials science, and drug development.

References

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Phenyl Boronic Acid | CAS 98-80-6 | Kairav Chemofarbe Industries Ltd [kcilglobal.com]

- 4. Phenylboronic Acid-polymers for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 4-(2,3-DIMETHYLPHENYLCARBAMOYL)PHENYLBORONIC ACID CAS#: 913835-36-6 [m.chemicalbook.com]

- 6. Phenylboronic acid | 98-80-6 [chemicalbook.com]

- 7. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. d-nb.info [d-nb.info]

- 11. researchgate.net [researchgate.net]

- 12. Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-(2,3-Dimethylphenylcarbamoyl)phenylboronic Acid and Its Derivatives as Serine Hydrolase Inhibitors

Abstract

Boronic acids represent a privileged scaffold in medicinal chemistry, renowned for their ability to form reversible covalent bonds with the active site serine residues of various enzymes. This guide focuses on the 4-(2,3-dimethylphenylcarbamoyl)phenylboronic acid core structure, a versatile platform for developing potent and selective enzyme inhibitors. We will dissect the rationale behind its design, explore synthetic strategies for its derivatization, and provide a detailed case study on its application as an inhibitor of Fatty Acid Amide Hydrolase (FAAH), a key therapeutic target for pain and inflammation. This document serves as a technical resource, offering field-proven insights, detailed experimental protocols, and a forward-looking perspective on the potential of this chemical class.

Introduction: The Power of the Boronic Acid Warhead

The boronic acid moiety, -B(OH)₂, is a unique functional group in drug design. Its boron atom is electrophilic and can readily interact with nucleophilic residues, such as the hydroxyl group of serine in the active site of many hydrolase and protease enzymes. This interaction forms a stable, tetrahedral boronate adduct, which mimics the high-energy transition state of substrate hydrolysis.[1][2][3] This mechanism allows boronic acid derivatives to act as potent, often reversible, transition-state analogue inhibitors.[1][4]

The 4-(phenylcarbamoyl)phenylboronic acid scaffold provides a robust and tunable framework. The core components include:

-

The Phenylboronic Acid: The primary pharmacophore that targets the enzyme's active site.

-

The Amide Linker: A rigid and stable linker that properly orients the substituent groups.

-

The Substituted Phenyl Ring: A key site for modification to enhance potency, selectivity, and pharmacokinetic properties.

The specific focus of this guide, the 4-(2,3-dimethylphenylcarbamoyl)phenylboronic acid, incorporates a dimethylphenyl group, which provides specific steric and electronic properties that can be exploited to achieve high-affinity binding to target enzymes.

Synthetic Strategies and Derivatization

The synthesis of this class of compounds is typically modular, allowing for extensive Structure-Activity Relationship (SAR) studies. The general approach involves the coupling of a substituted aniline with a boronic acid-containing carboxylic acid.

General Synthesis Scheme

A common and effective method for creating the core scaffold and its derivatives is through amide bond formation. This involves coupling 4-boronobenzoic acid with a desired substituted aniline, such as 2,3-dimethylaniline.

Sources

An In-depth Technical Guide to the Discovery, Synthesis, and Application of N-aryl-4-boronobenzamides

Abstract

The relentless pursuit of novel therapeutic agents has led researchers to explore unique chemical scaffolds capable of engaging biological targets with high affinity and specificity. Among these, organoboron compounds have emerged as a validated and versatile class of molecules in drug discovery. This technical guide delves into the core aspects of a promising, yet underexplored, class of boron-containing compounds: the N-aryl-4-boronobenzamides. We will traverse the synthetic landscape, detailing robust methodologies for their creation, explore their mechanistic underpinnings as potent enzyme inhibitors, and discuss their potential in drug development, guided by structure-activity relationship (SAR) principles derived from analogous molecular frameworks. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique properties of boron in the design of next-generation therapeutics.

Introduction: The Emergence of Boron in Medicinal Chemistry

The incorporation of boron into small molecules represents a significant advancement in medicinal chemistry. The unique electronic properties of the boron atom—specifically its empty p-orbital—allow it to form stable, reversible covalent bonds with nucleophilic residues in enzyme active sites. This mode of action has been famously validated by the proteasome inhibitor Bortezomib (Velcade®), a dipeptidyl boronic acid that revolutionized the treatment of multiple myeloma[1][2].

The N-aryl-4-boronobenzamide scaffold combines two key pharmacophoric elements:

-

The 4-boronobenzamide core : This places the boronic acid moiety on a rigid phenyl ring, presenting it for interaction with biological targets. The amide linkage provides a key hydrogen bonding motif and a point for synthetic diversification.

-

The N-aryl substituent : This allows for extensive modification to fine-tune the compound's physicochemical properties, including solubility, metabolic stability, and target affinity. Variations in the aryl ring's electronic and steric properties are crucial for establishing a favorable structure-activity relationship (SAR).

This guide will provide a comprehensive overview of the synthesis and potential applications of this promising class of molecules.

Synthetic Methodologies: Crafting the N-aryl-4-boronobenzamide Scaffold

The synthesis of N-aryl-4-boronobenzamides can be approached through two primary, highly modular strategies. The choice of route often depends on the availability of starting materials and the desired diversity of the final compounds.

Strategy 1: Amide Coupling of 4-Carboxyphenylboronic Acid

This is the most direct approach, involving the formation of an amide bond between 4-carboxyphenylboronic acid and a diverse range of anilines. While conceptually straightforward, the presence of the boronic acid moiety requires careful selection of coupling conditions to avoid side reactions, such as the formation of boroxines (anhydrides of boronic acids).

A study has demonstrated that the direct amidation of carboxyphenylboronic acids can proceed efficiently without the need for coupling reagents, as the boronic acid can act as a catalyst, activating the carboxylic acid group of another molecule[3]. However, for broader substrate scope and higher yields, standard peptide coupling reagents are often employed.

-

Solubilization : Dissolve 4-carboxyphenylboronic acid (1.0 eq.) and the desired aniline (1.1 eq.) in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).

-

Coupling Agent Addition : Add a suitable amide coupling reagent such as 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.2 eq.) along with a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (2.0 eq.)[4]. The reaction mixture is typically stirred at room temperature.

-

Alternative Coupling : Alternatively, carbodiimide reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-Hydroxybenzotriazole (HOBt) can be used[5].

-

Reaction Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Purification : Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

Caption: Workflow for amide coupling synthesis.

Strategy 2: Palladium-Catalyzed Cross-Coupling

This strategy offers greater flexibility, particularly for complex aryl amines. It involves first synthesizing a 4-halo-N-arylbenzamide intermediate, followed by a palladium-catalyzed borylation reaction, such as the Miyaura Borylation.[6] This route is advantageous as the amide formation is performed on a simpler, more stable starting material, and the sensitive boronic acid group is introduced in the final step.

-

Amide Formation : Synthesize the 4-bromo-N-arylbenzamide intermediate via standard amide coupling between 4-bromobenzoic acid and the desired aniline.

-

Borylation Reaction Setup : In a flame-dried flask, combine the 4-bromo-N-arylbenzamide (1.0 eq.), bis(pinacolato)diboron (B₂pin₂) (1.2 eq.), a palladium catalyst such as Pd(dppf)Cl₂ (3 mol%), and a base, typically potassium acetate (KOAc) (3.0 eq.)[6].

-

Solvent and Reaction : Add an anhydrous, degassed solvent like 1,4-dioxane or toluene. Purge the flask with an inert gas (e.g., Argon) and heat the mixture, typically to 80-100 °C, for several hours.

-

Reaction Monitoring : Monitor the conversion of the starting material by TLC or LC-MS.

-

Work-up and Deprotection : After completion, cool the reaction mixture, filter off the solids, and concentrate the solvent. The resulting boronic ester can often be used directly in subsequent applications or hydrolyzed to the boronic acid using an acid catalyst if required. The pinacol ester is generally more stable and easier to purify by chromatography than the free boronic acid.

Caption: Workflow for Suzuki-Miyaura borylation synthesis.

Mechanism of Action: The Boronic Acid Pharmacophore

The therapeutic potential of N-aryl-4-boronobenzamides is intrinsically linked to the boronic acid moiety, which acts as a potent, reversible covalent inhibitor of certain enzymes, particularly serine proteases.[7][8]